N'-Cyanopyridine-3-carboximidamide
Description
Significance of Pyridine (B92270) Carboximidamides in Contemporary Chemical Research
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs. The pyridine ring's ability to form hydrogen bonds and participate in various biological interactions makes it a privileged scaffold in drug design. The incorporation of a carboximidamide group further enhances the molecule's potential for biological activity. Carboxamides and their analogues are known to be involved in a wide range of biological processes, and their derivatives are often explored for their therapeutic potential. The combination of these two pharmacophores in pyridine carboximidamides makes them attractive targets for synthetic and medicinal chemists.
Historical Context of N'-Cyanopyridine-3-carboximidamide Related Scaffolds
The history of pyridine chemistry dates back to the 19th century, with its initial isolation and subsequent structural elucidation. Since then, the functionalization of the pyridine ring has been a central theme in organic chemistry, leading to the development of a vast array of derivatives with diverse applications.
The other key component of the title compound is the cyanoguanidine moiety. Cyanoguanidine, also known as dicyandiamide, has a long history as a versatile reagent in organic synthesis. nih.govwikipedia.org It has been utilized in the preparation of various heterocyclic compounds, including guanidines and melamines. wikipedia.org The reaction of cyanoguanidine with other molecules has been a fruitful avenue for the creation of compounds with interesting chemical and biological properties. wikipedia.org
The synthesis of this compound likely draws from the historical knowledge of both pyridine chemistry and the reactivity of cyanoguanidine. The precursor, 3-cyanopyridine (B1664610), is a readily available industrial chemical, often produced through the ammoxidation of 3-methylpyridine (B133936). mdpi.comgoogle.com
Overview of Research Trajectories for this compound
While specific research applications for this compound are not yet widely published, its structure suggests several potential avenues for investigation. A notable study on the synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines highlights the potential of this class of compounds as vasodilatory and antihypertensive agents. nih.gov This research indicates that the this compound scaffold can serve as a key building block for the development of new therapeutic agents. nih.gov
Given that 3-cyanopyridine is a precursor to nicotinic acid (niacin) and nicotinamide (B372718), there is a possibility that this compound could be explored as an intermediate in the synthesis of novel analogues of these essential vitamins. researchgate.netchemicalbook.com Furthermore, the presence of the reactive cyano and imidamide groups opens up possibilities for its use in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry. The exploration of its biological activity, particularly in areas where pyridine and cyanoguanidine derivatives have shown promise, such as in anticancer and antimicrobial research, represents a logical and promising research trajectory.
Structure
3D Structure
Properties
IUPAC Name |
N'-cyanopyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-11-7(9)6-2-1-3-10-4-6/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJDDPVSSPCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506230 | |
| Record name | N'-Cyanopyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73631-23-9 | |
| Record name | N'-Cyanopyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyanopyridine-3-amidine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Cyanopyridine 3 Carboximidamide and Its Precursors
Classical Synthetic Routes to N'-Cyanopyridine-3-carboximidamide
Traditional synthetic approaches to this compound often involve the transformation of readily available pyridine (B92270) derivatives. These methods, while established, may require multiple steps and purification procedures.
Synthesis from 3-Cyanopyridine (B1664610) Derivatives
A primary and direct precursor for this compound is 3-cyanopyridine, also known as nicotinonitrile. wikipedia.orgchemicalbook.comnih.gov This starting material can be produced through the ammoxidation of 3-methylpyridine (B133936). wikipedia.org The conversion of 3-cyanopyridine to the target compound can be achieved through various reactions. One common method involves the reaction of 3-cyanopyridine with a source of the cyano-amidine functionality.
The synthesis of nicotinonitrile itself can be achieved by the dehydration of nicotinamide (B372718) using phosphorus pentoxide, yielding the product in 83-84% yield after distillation. chemicalbook.com Another approach involves the reaction of 2-methyleneglutaronitrile (B75433) with a halogen (chlorine, bromine, or iodine) to form a di-halogenated intermediate, which is then treated with a Lewis acid like stannic chloride, followed by a base to yield 3-cyanopyridine. google.com
Table 1: Synthesis of 3-Cyanopyridine
| Starting Material | Reagents | Conditions | Yield | Reference |
| Nicotinamide | Phosphorus pentoxide | Heating under reduced pressure (15-20 mm) | 83-84% | chemicalbook.com |
| 2-Methyleneglutaronitrile | 1. Cl2, Br2, or I2; 2. Lewis Acid (e.g., SnCl4); 3. Base | 1. Halogenation; 2. Cyclization at 80-250°C; 3. Dehydrodehalogenation | - | google.com |
| 3-Pyridinecarboxaldehyde | Ammonium (B1175870) sulfate, Sodium carbonate, Sulfur, DMSO | 120°C, 10 hours, sealed tube | 99% | chemicalbook.com |
Preparation from 3-Pyridinecarboxylic Acid Derivatives
Derivatives of 3-pyridinecarboxylic acid (nicotinic acid) can also serve as precursors for this compound. This typically involves the conversion of the carboxylic acid or its derivatives (e.g., esters) into an amide, followed by further functional group transformations. For instance, nicotinic acid can be a starting point for creating various heterocyclic compounds. mdpi.com Enzymatic synthesis using nitrilase from organisms like Gordonia terrae can convert 3-cyanopyridine to nicotinic acid with high efficiency. nih.govfrontiersin.org While this produces the acid, subsequent steps would be required to build the N'-cyano-carboximidamide functionality.
A general route could involve the conversion of nicotinic acid to its corresponding amide, nicotinamide. This amide can then be a substrate for reactions leading to the desired product. The enzymatic hydrolysis of 3-cyanopyridine is a well-established method for producing nicotinamide. wikipedia.org
Hydrazidine Formation Approaches for this compound Analogues
The formation of hydrazidines is a key reaction in the synthesis of various heterocyclic compounds, and similar strategies can be applied to create analogues of this compound. Hydrazidines are typically prepared from nitriles or their derivatives. acs.org For example, 2-cyanopyridine (B140075) derivatives can be used to prepare related hydrazidines and as-triazines. acs.org
A general approach involves the reaction of a pyridine carbohydrazide (B1668358) with other reagents. For instance, 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide can be synthesized from 3-cyanopyridine in a multi-step process and then condensed with aromatic aldehydes. nih.gov Similarly, pyridine-2-carboxylic acid hydrazide can be prepared from the corresponding ethyl ester and hydrazine (B178648) hydrate. prepchem.com The synthesis of various hydrazide-hydrazone derivatives often starts from cyanoacetylhydrazine and a pyridine-containing ketone like 3-acetylpyridine. nih.gov These methods highlight the versatility of hydrazide intermediates in constructing complex pyridine-based structures.
Advanced Synthetic Strategies
To improve efficiency and yield, more advanced synthetic methodologies have been developed. These include one-pot multicomponent reactions and the use of catalysts to facilitate the synthesis of this compound and its derivatives.
One-Pot Multicomponent Reactions for this compound Hybrids
Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like this compound hybrids in a single step. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants.
For the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate (B1210297) has been shown to be effective. academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.net This reaction can be carried out under solvent-free conditions, making it an environmentally friendly approach. academie-sciences.fracademie-sciences.fr Microwave irradiation has also been employed to accelerate these reactions, leading to high yields in short reaction times. researchgate.netresearchgate.net The use of various catalysts can further enhance the efficiency of these MCRs. mdpi.comresearchgate.net For example, nanostructured Na2CaP2O7 has been used as a heterogeneous catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com
Table 2: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
| Reactants | Catalyst/Conditions | Yield | Reference |
| Aldehyde, Substituted acetophenone, Malononitrile, Ammonium acetate | TBBDA or PBBS, 100°C, solvent-free | Good to excellent | academie-sciences.fracademie-sciences.fr |
| Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium acetate | Microwave irradiation, solvent-free | 72-86% | researchgate.net |
| Aromatic aldehydes, Malononitrile, Methyl ketones/Cyclohexanone, Ammonium acetate | Nanostructured Na2CaP2O7, 80°C, solvent-free | 84-94% | mdpi.com |
| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohols | Animal bone meal, microwave irradiation | 80-92% | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of this compound synthesis, catalysts are employed in various steps, particularly in the transformation of the cyanopyridine precursor.
The hydration of 3-cyanopyridine to nicotinamide, a potential intermediate, can be effectively catalyzed by manganese dioxide (MnO2). google.comresearchgate.net This catalytic process can achieve high yields (up to 98.9 mole %) and high selectivity, avoiding the formation of nicotinic acid as a byproduct. google.com Other catalysts, such as nickel oxide, have also been explored, though with lower reported activity. google.comgoogle.com The synthesis of 2-hydrazinopyridine (B147025) derivatives, which are structurally related, can be facilitated by a Pd/C or Pt/C mixed catalyst, improving the reaction rate and yield. google.com Copper catalysts, such as CuI, have been utilized in cyanation reactions to form N-CN bonds, which is a key step in synthesizing cyanamide (B42294) derivatives. mdpi.com
Table 3: Catalytic Synthesis Methods
| Reaction | Catalyst | Key Features | Reference |
| Hydration of 3-cyanopyridine to nicotinamide | Manganese dioxide (MnO2) | High yield (91.8-98.9 mole %), high selectivity, avoids nicotinic acid formation. | google.com |
| Synthesis of 2-hydrazinopyridine derivatives | Pd/C or Pt/C | Improves selectivity and reaction rate. | google.com |
| C-H cyanation | Rhodium(III) with Cu(OAc)2 | C-H activation and cyanation of various substrates. | mdpi.com |
| Intramolecular aminocyanation | CuI | Synthesis of 3-cyanoindole (B1215734) skeletons. | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound inherently relies on the availability of its core precursor, 3-cyanopyridine (nicotinonitrile). The application of green chemistry principles is most evident in the modern synthetic routes developed for this crucial starting material.
One of the primary industrial methods for producing 3-cyanopyridine is the gas-phase oxidative ammonolysis of 3-methylpyridine (3-picoline). mdpi.comgoogle.com This process is recognized for its green attributes, as the only significant by-product is water, and it utilizes air as the oxidant. mdpi.com The reaction involves passing 3-picoline, ammonia (B1221849), and air over a catalyst bed, typically based on metal oxides like V₂O₅, at high temperatures (280–500 °C). mdpi.comgoogle.com Various catalyst systems have been optimized to achieve high conversion rates and selectivity for 3-cyanopyridine, with some processes reporting yields greater than 95%. mdpi.comgoogle.com
Further embracing green methodologies, multi-component reactions (MCRs) have been developed for the synthesis of 3-cyanopyridine derivatives. These reactions are advantageous due to their high atom economy, simplified purification processes, and often shorter reaction times. researchgate.net One such approach involves a one-pot reaction of aromatic aldehydes, malononitrile, 1,3-dicarbonyl compounds, and alcohols. researchgate.net Green catalysts, such as animal bone meal, have been employed, leading to high yields (80–92%) in very short reaction times (10–15 minutes). researchgate.net Other green MCRs for synthesizing the related 2-amino-3-cyanopyridine scaffold utilize ultrasonic irradiation in solvent-free and catalyst-free conditions, achieving excellent yields in minutes. tandfonline.com
Below is a comparative table of synthetic methods for the 3-cyanopyridine precursor, evaluated on green chemistry metrics.
| Synthetic Method | Key Reagents | Catalyst/Conditions | Green Chemistry Aspects | Reference |
|---|---|---|---|---|
| Oxidative Ammonolysis | 3-Methylpyridine, Ammonia, Air | V₂O₅-based metal oxides, 280-500 °C | High atom economy; water is the main byproduct; uses air as oxidant. | mdpi.comgoogle.com |
| Dehydration of Nicotinamide | Nicotinamide, Phosphorus Pentoxide | P₂O₅, Heat, Reduced Pressure | Traditional method; uses a stoichiometric dehydrating agent, which is less green. | chemicalbook.com |
| Multi-Component Reaction (MCR) | Aldehydes, Malononitrile, etc. | Animal Bone Meal, Reflux | High yields, short reaction times, simplified purification, use of a green catalyst. | researchgate.net |
| Ultrasound-Assisted MCR | Aldehydes, Malononitrile, Ammonium Acetate | Solvent-free, Catalyst-free, Ultrasonic bath | Energy efficient, no solvent or catalyst waste, high yields, very short reaction times. | tandfonline.com |
Reaction Mechanisms in the Synthesis of this compound Scaffolds
The formation of the this compound structure involves the creation of a unique N'-cyano-imidamide functional group attached to the pyridine ring at the 3-position. The synthesis of this scaffold hinges on key reaction mechanisms, including nucleophilic additions to form the imidamide moiety and potential dearomatization strategies to functionalize the pyridine precursor.
Nucleophilic Additions and Cycloadditions in Imidamide Formation
The core of the this compound molecule is the carboximidamide group, specifically one that is N-cyanated. The formation of such a group is mechanistically rooted in nucleophilic addition reactions. Generally, an imidamide can be formed by the addition of an amine to a nitrile (a cyano group). For the target molecule, this would involve the reaction of a cyanamide-based nucleophile with an activated pyridine-3-carbonitrile (B1148548) precursor.
The mechanism proceeds via the attack of the nucleophilic nitrogen of cyanamide (H₂N-CN) on the electrophilic carbon atom of the nitrile group of 3-cyanopyridine. To facilitate this attack, the nitrile group must be activated, for example, by a Lewis acid or protonation, which increases its electrophilicity. This initial addition results in a tetrahedral intermediate, which then undergoes proton transfer to yield the stable N'-cyano-imidamide product.
While direct literature on this specific reaction is scarce, the synthesis of N-cyano sulfilimines provides a strong mechanistic parallel. In that synthesis, a stable thionium (B1214772) ion (an electrophilic sulfur species) is generated and subsequently reacts with cyanamide, which acts as the nucleophile, to selectively form the N-cyano sulfilimine. nih.gov This demonstrates the viability of cyanamide as a nucleophilic partner in forming N-cyano substituted products. nih.gov Similarly, the reaction of cyanogen (B1215507) bromide with imidazole (B134444) to form N-cyanoimidazole further illustrates the formation of a C-N-CN bond structure through related pathways. nih.gov
Dearomatization Strategies in Pyridine Ring Functionalization
The functionalization of pyridines can be challenging due to the electron-deficient nature and aromatic stability of the ring. Dearomatization reactions represent a powerful and sophisticated strategy to overcome this challenge, enabling the introduction of substituents that would be difficult to place using classical electrophilic substitution. acs.orgmdpi.com This approach involves temporarily disrupting the aromaticity of the pyridine ring to generate a more reactive, non-aromatic intermediate, typically a dihydropyridine (B1217469). nih.gov
The general strategy involves two key steps:
Activation and Dearomatization: The pyridine nitrogen is first activated, usually by N-alkylation or N-acylation, to form a pyridinium (B92312) salt. This activation significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly susceptible to nucleophilic attack at the C2, C4, or C6 positions. mdpi.com The nucleophilic addition breaks a double bond and disrupts the aromatic sextet, forming a dihydropyridine intermediate. acs.org
Functionalization and Rearomatization: The resulting dihydropyridine can then undergo further reactions, or the process can be concluded by a rearomatization step, often via oxidation, to restore the pyridine ring, now bearing a new substituent. nih.gov
This dearomatization-rearomatization sequence is highly relevant for synthesizing complex precursors for this compound. For instance, electron-deficient pyridines, such as nicotinonitrile (3-cyanopyridine) itself, have been successfully employed as substrates in dearomative [3+2] annulation reactions with aminocyclopropanes, catalyzed by Lewis acids like Ytterbium(III) triflate. nih.gov This reaction proceeds with high regioselectivity, demonstrating that the cyano group effectively activates the pyridine ring for such transformations. nih.gov These methods provide access to highly functionalized piperidine (B6355638) and tetrahydropyridine (B1245486) scaffolds which can be precursors to a wide array of substituted pyridines. mdpi.comnih.gov
The following table summarizes various dearomatization strategies applicable to pyridine scaffolds.
| Strategy | Activation Method | Nucleophile/Reagent | Catalyst | Outcome | Reference |
|---|---|---|---|---|---|
| Nucleophilic Addition | N-Acylation (e.g., with N-methylbenzamide) | Organometallics | - | 2,3-Disubstituted 1,2-dihydropyridines | nih.gov |
| Catalytic Asymmetric Dearomatization | Pyridinium Salt Formation | Boronic Acids | Rh/BINAP | Enantioenriched dihydropyridines | mdpi.com |
| [3+2] Annulation | Lewis Acid Activation | Aminocyclopropanes | Yb(OTf)₃ | Tetrahydroindolizine derivatives | nih.gov |
| Arenophile-Mediated Cycloaddition | No prior activation needed | Arenophile + Olefin Oxidation | Photochemical | Dihydropyridine cis-diols and epoxides | nih.gov |
Derivatization Strategies and Analogue Synthesis for Enhanced Bioactivity
Strategies for N'-Cyanopyridine-3-carboximidamide Derivatization
The chemical architecture of this compound offers three primary sites for modification: the pyridine (B92270) ring, the imidamide moiety, and the potential for linkage to other pharmacologically active molecules.
One-pot, multi-component reactions are often employed to synthesize substituted 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields. researchgate.net These reactions can involve aryl aldehydes, substituted acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297), leading to a diverse library of analogues. researchgate.net For instance, the synthesis of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones has been achieved through the reaction of β–aryl-α-thiocarbamoylacrylonitrile with (2-thenoyl)-ω,ω,ω-trifluoroacetone. researchgate.net
The nature of the substituent has a profound impact on the molecule's properties. The addition of fluorine atoms, for example, can alter planarity due to steric hindrance, which in turn can affect crystal packing and intermolecular interactions. nih.gov Structure-activity relationship (SAR) analyses have shown that the type and position of substituents on aromatic rings are critical determinants of biological efficacy. nih.gov
Table 1: Examples of Pyridine Ring Derivatization Strategies
| Starting Material/Method | Substituent Type | Resulting Structure Example | Reference |
| Multi-component reaction | Aryl groups | 2-Amino-3-cyanopyridine derivatives | researchgate.net |
| Reaction with β–aryl-α-thiocarbamoylacrylonitrile | Aryl and Thienyl groups | 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones | researchgate.net |
| Reaction with 2-pyridinecarbonyl chloride | Fluoro group | 3-Fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | nih.gov |
| Reaction with ethyl acetoacetate | Ethoxycarbonyl and Methyl groups | 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones | researchgate.net |
The imidamide group, with its hydrogen bond donors and acceptors, is a critical site for modification to influence target binding and pharmacokinetic properties. Synthetic strategies often target the nitrogen atoms of the imidamide.
Analogous syntheses for related carboxamidines have yielded N-alkyl, N-amino acid, and N,N'-disubstituted derivatives. nih.gov These modifications can be achieved through reactions with corresponding alkylating or acylating agents. For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a structurally related class, can be performed using 1,1′-carbonyldiimidazole (CDI) to activate the carboxylic acid precursor, followed by reaction with the desired amine under microwave irradiation. nih.gov This highlights a versatile method for creating a library of amide derivatives. nih.gov The creation of piperine-carboximidamide hybrids further demonstrates that the imidamide nitrogen can be incorporated into more complex structures. semanticscholar.org
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action.
Pyrazoline Hybrids: Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. semanticscholar.orgmdpi.com The 2-pyrazoline (B94618) isomer is particularly common in medicinal chemistry. semanticscholar.orgmdpi.com Hybrid molecules incorporating both a cyanopyridine and a pyrazoline moiety have been developed as potent antiproliferative agents. nih.gov For example, a series of 3-cyanopyridone/pyrazoline hybrids demonstrated dual inhibitory effects against key cancer signaling pathways. nih.gov The synthesis of these hybrids can be achieved by reacting N-alkylated cyanopyridones with hydrazine (B178648) monohydrate. nih.gov The hybridization of pyrazoline with other scaffolds, such as coumarin (B35378) and indole (B1671886) C-glycosides, has also yielded compounds with significant anticancer activity, underscoring the value of this pharmacophore in drug design. nih.govrsc.org
N-acylhydrazone (NAH) Hybrids: The N-acylhydrazone (NAH) moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer effects. nih.gov The NAH group is a versatile linker that can improve the pharmacokinetic profile of a compound. nih.gov Hybridization of a core structure with an NAH moiety can be a deliberate strategy to target specific enzymes or signaling pathways. For instance, NAH derivatives have been designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, which are important targets in inflammation. nih.gov
Table 2: Pharmacophore Hybridization Strategies
| Hybridized Pharmacophore | Rationale | Example Hybrid Class | Resulting Activity | Reference |
| Pyrazoline | Potent biological activity, structural diversification. | 3-Cyanopyridone/Pyrazoline Hybrids | Dual EGFR/BRAFV600E inhibition, antiproliferative. | nih.gov |
| Pyrazoline | Known anticancer properties. | Coumarin-Pyrazoline Hybrids | Potent cytotoxicity against cancer cell lines. | rsc.org |
| N-acylhydrazone (NAH) | "Privileged structure" with diverse bioactivity. | Pyrrolo[3,4-d]pyridazinone-NAH Hybrids | Dual COX/LOX inhibition. | nih.gov |
| Carboximidamide | Multi-targeted antiproliferative agent design. | Piperine-Carboximidamide Hybrids | Inhibition of EGFR, BRAF, and CDK2. | semanticscholar.org |
Impact of Derivatization on Chemical Reactivity and Synthetic Yields
The choice of derivatization strategy directly influences the complexity, efficiency, and yield of the synthetic process. The introduction of certain substituents can either facilitate or hinder subsequent reaction steps.
Modern synthetic methods aim to maximize efficiency. One-pot syntheses of 2-amino-3-cyanopyridine derivatives are noted for proceeding in good to excellent yields under mild conditions. researchgate.net Similarly, the synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives has been achieved with excellent yields through mild procedures. nih.gov Microwave-assisted synthesis has proven effective in shortening reaction times for the creation of pyrazoline and isoxazole (B147169) hybrids, often completing reactions within 15 minutes. nih.gov
The specific reaction conditions are crucial for achieving high yields. The synthesis of 3-cyanopyridine (B1664610) from 3-pyridinecarboxaldehyde, for example, can achieve a 99% yield when conducted in a sealed tube with specific reagents at 120°C for 10 hours. chemicalbook.com However, yields can vary significantly based on the complexity of the target molecule. The synthesis of various substituted 3-cyanopyridines has reported yields ranging from 73% to 83%, demonstrating consistently good, though not quantitative, outcomes. nih.gov The development of piperine-carboximidamide hybrids also showed variable but generally successful yields, contingent on the specific substituents used. semanticscholar.org
Methodologies for Isomer Separation and Purification in Derivatization
The synthesis of derivatized compounds, particularly those with new chiral centers or geometric isomers, necessitates robust methods for separation and purification to isolate the desired product in high purity.
Standard chromatographic techniques are the cornerstone of purification. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions. nih.gov For purification of the final product, column chromatography is frequently employed. For example, the purification of 3-cyanopyridine can be achieved using thin layer chromatography with a developing solvent system of ethyl acetate and petroleum ether. chemicalbook.com In some synthetic pathways, such as the creation of certain 3-cyanopyridone–pyrazoline hybrids, methods have been developed that conveniently avoid the need for chromatographic separation of isomeric by-products. nih.gov
For complex biological samples and metabolomic studies, more advanced techniques are required. A highly sensitive method based on derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov This strategy significantly improves the detection sensitivity and chromatographic separation of metabolites, including those with carbonyl, carboxyl, and phosphoryl groups. nih.gov This pre-analysis derivatization simplifies the monitoring of ion pairs and is particularly valuable for analyzing trace amounts of biological specimens. nih.gov
Biological Activities and Mechanistic Investigations of N Cyanopyridine 3 Carboximidamide and Its Analogues
Medicinal Chemistry Applications of N'-Cyanopyridine-3-carboximidamide
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for their potential as therapeutic agents, particularly in the realm of oncology. The core structure serves as a key pharmacophore for developing inhibitors of various enzymes and proteins that are critical for cancer cell proliferation and survival. nih.govresearchgate.netnih.govnih.gov
Researchers have synthesized numerous analogues by modifying the pyridine (B92270) ring and the carboximidamide group to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.gov These synthetic efforts have led to the discovery of compounds with significant antitumor activity against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.net The versatility of the cyanopyridine core allows for the incorporation of various substituents, leading to compounds that can target different biological pathways involved in cancer progression. nih.govresearchgate.netnih.govresearchgate.net For instance, the introduction of different aryl groups can significantly influence the cytotoxic profile of these derivatives. researchgate.netnih.gov
In Vitro Pharmacological Studies
Anticancer Activities and Cytotoxicity Profiling
Derivatives of this compound have demonstrated significant anticancer activity in vitro against various human cancer cell lines. These compounds have been evaluated for their ability to inhibit the growth of cell lines derived from breast, lung, prostate, liver, and colon cancers. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov
The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability. researchgate.netresearchgate.neteurekaselect.com Studies have reported IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar and even sub-micromolar range for several derivatives. nih.govresearchgate.netnih.govresearchgate.netnih.gov For example, certain 3-cyanopyridine (B1664610) derivatives have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231, as well as prostate cancer cell lines such as PC-3 and DU-145. researchgate.netnih.govnih.gov The cytotoxicity of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin (B1662922) and 5-fluorouracil (B62378). nih.govresearchgate.netnih.govnih.gov
Notably, some derivatives have exhibited selective cytotoxicity towards cancer cells while showing minimal impact on normal, non-cancerous cells, which is a desirable characteristic for potential anticancer agents. researchgate.netnih.govnih.gov The structure-activity relationship (SAR) studies have been crucial in identifying the chemical features responsible for the observed cytotoxicity. nih.govresearchgate.net
Table 1: Cytotoxicity of Selected this compound Analogues
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | MCF-7 | 22.5 - 91.3 | researchgate.net |
| Compound 6b | MCF-7 | 22.5 - 91.3 | researchgate.net |
| Compound 7 | MCF-7 | 22.5 - 91.3 | researchgate.net |
| Compound 3b | PC-3 | <0.13 | nih.gov |
| Compound 3d | MCF-7 | 1.14 - 3.38 | nih.govresearchgate.net |
| Compound 4b | MCF-7 | 1.14 - 3.38 | nih.govresearchgate.net |
| Compound 4c | MCF-7 | 1.14 - 3.38 | nih.govresearchgate.net |
| Compound 5c | HEPG2 | <27.2 | nih.govnih.gov |
| Compound 5d | HEPG2 | 7.08 | nih.gov |
| Compound 10n | Huh7 | 5.9 | eurekaselect.com |
| Compound 9o | Huh7 | 2.4 | eurekaselect.com |
Inhibition of Kinase Pathways (e.g., EGFR, BRAF, PIM-1 Kinase)
A significant mechanism through which this compound analogues exert their anticancer effects is by inhibiting various protein kinases that are crucial for tumor growth and survival.
PIM-1 Kinase: Several studies have identified 3-cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including prostate and leukemia. nih.govnih.govnih.govresearchgate.netucl.ac.uk Inhibition of PIM-1 by these compounds leads to decreased cell proliferation. nih.govnih.gov For instance, certain cyanopyridine derivatives have shown strong inhibitory effects on PIM-1 with IC50 values in the sub-micromolar range. nih.govnih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the PIM-1 kinase active site. nih.govnih.gov
EGFR and BRAF: The cyanopyridine scaffold has also been utilized to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are key components of signaling pathways that drive cancer cell proliferation. researchgate.netnih.gov While direct inhibition of EGFR and BRAF by this compound itself is not extensively documented, its analogues have been designed to target these kinases. For example, spiro-pyridine derivatives have been shown to inhibit EGFR. nih.gov Similarly, the broader class of RAF inhibitors includes compounds designed to overcome resistance to first-generation BRAF inhibitors. nih.gov
Table 2: Kinase Inhibitory Activity of Selected Cyanopyridine Analogues
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3b | PIM-1 | 0.13 | nih.gov |
| Compound 4b | PIM-1 | 0.248 | nih.gov |
| Compound 5b | PIM-1 | 0.245 | nih.gov |
| Compound 4b (PIM-1) | PIM-1 | 0.63 | nih.gov |
| Compound 4c (PIM-1) | PIM-1 | 0.61 | nih.gov |
| Compound 4d (PIM-1) | PIM-1 | 0.46 | nih.gov |
| Compound 7 (EGFR) | EGFR | 0.124 | nih.gov |
Modulation of Apoptotic Pathways (e.g., Caspase-3, Caspase-8, Bax/Bcl2)
This compound and its analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key apoptotic pathways. nih.govnih.govnih.govnih.govmdpi.com
One of the primary mechanisms involves altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.govresearchgate.netmdpi.com Studies have demonstrated that treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis. nih.govresearchgate.netresearchgate.net
The induction of apoptosis is further confirmed by the activation of caspases, which are the executioners of apoptosis. nih.govmdpi.com Treatment with cyanopyridine derivatives has been shown to lead to the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3. nih.govmdpi.com The activation of caspase-3 is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in cell death. researchgate.net Some N-phenyl nicotinamides, which are related structures, have been found to arrest cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis. nih.gov
Targeting of Tubulin Polymerization and Survivin
In addition to kinase inhibition and apoptosis induction, this compound analogues have been found to target other critical components of cancer cell survival and proliferation machinery, namely tubulin and survivin.
Tubulin Polymerization: Several cyanopyridine and related heterocyclic compounds act as microtubule-targeting agents, inhibiting tubulin polymerization. nih.govnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.netnih.gov These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle necessary for cell division. nih.govresearchgate.netnih.gov
Survivin: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy. researchgate.netnih.goveurekaselect.comnih.govnih.govresearchgate.net Several 3-cyanopyridine derivatives have been identified as potent modulators of survivin. researchgate.netnih.goveurekaselect.comnih.govnih.govresearchgate.net These compounds can reduce the expression of survivin, leading to an increase in apoptosis. nih.govnih.gov The key to the efficacy of some 3-cyanopyridines as survivin inhibitors is their interaction with specific amino acid residues, such as Ile74, in the survivin protein. eurekaselect.comnih.gov Docking studies have provided insights into the binding modes of these compounds with survivin. nih.goveurekaselect.comnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment. nih.govnih.govresearchgate.netmdpi.comacs.org By catalyzing the degradation of the essential amino acid L-tryptophan, IDO1 creates an immunosuppressive environment that allows cancer cells to evade the immune system. nih.gov
The cyanopyridine scaffold has emerged as a promising framework for the development of novel IDO1 inhibitors. nih.govnih.govresearchgate.net Through virtual screening and subsequent optimization, researchers have identified cyanopyridine-based compounds with significant IDO1 inhibitory activity. nih.govnih.govresearchgate.net For instance, the compound LVS-019, featuring a cyanopyridine scaffold, demonstrated good inhibitory activity against IDO1. nih.govnih.govresearchgate.net Further optimization of this hit compound led to the development of more potent derivatives. nih.govnih.govresearchgate.net Molecular docking studies have been instrumental in understanding the binding interactions of these inhibitors with the active site of the IDO1 enzyme, providing a basis for the rational design of new and more effective IDO1 inhibitors for cancer immunotherapy. nih.govnih.govresearchgate.netmdpi.com
Effects on Hepatocellular Carcinoma Cell Lines (e.g., HEPG2)
The 3-cyanopyridine scaffold is a recurring motif in compounds designed for cytotoxic effects against cancer cell lines. Research has shown that cyanopyridine derivatives can exhibit significant activity against human hepatocellular carcinoma (HepG2) cells.
In one study, a series of 3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic properties. nih.gov Two compounds in particular, 4c and 4d, demonstrated potent activity against the HepG2 cell line, with IC₅₀ values of 8.02 ± 0.38 µM and 6.95 ± 0.34 µM, respectively. nih.gov This cytotoxic effect was notably greater than that of the reference anticancer drug 5-fluorouracil (5-FU), which had an IC₅₀ of 9.42 ± 0.46 µM. nih.gov The mechanism for this activity is suggested to be linked to the inhibition of Pim-1 kinase, a promising target in cancer therapy. nih.gov
Analogues such as thieno[3,2-b]pyridines have also been assessed for their anti-hepatocellular carcinoma (HCC) activity. The most potent compound from this series, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f), showed a 50% growth inhibition (GI₅₀) value of 1.2 µM on HepG2 cells, which compares favorably to the positive control ellipticine (B1684216) (GI₅₀ of 2.9 µM). researchgate.net This compound was found to induce cell cycle arrest in the G2/M phase. researchgate.net
Table 1: Cytotoxic Activity of this compound Analogues on HEPG2 Cells
| Compound | Cell Line | Measurement | Value (µM) | Reference Compound | Reference Value (µM) |
|---|---|---|---|---|---|
| Compound 4c (cyanopyridine deriv.) | HepG2 | IC₅₀ | 8.02 ± 0.38 | 5-Fluorouracil | 9.42 ± 0.46 |
| Compound 4d (cyanopyridine deriv.) | HepG2 | IC₅₀ | 6.95 ± 0.34 | 5-Fluorouracil | 9.42 ± 0.46 |
| Compound 2f (thieno[3,2-b]pyridine deriv.) | HepG2 | GI₅₀ | 1.2 | Ellipticine | 2.9 |
Anti-inflammatory and Analgesic Potential
Analogues of this compound have been investigated for their ability to mitigate inflammation and pain. A study involving a series of 2-amino-4, 6-substituted diphenylpyridine-3-carbonitriles identified several compounds with good anti-inflammatory activity when compared against the standard drug indomethacin. jocpr.com Similarly, research into 4,6-disubstituted-2-amino-3-cyanopyridines has also demonstrated their potential as anti-inflammatory and analgesic agents. jchemrev.com The mechanism of action for the analgesic and anti-inflammatory effects of some related heterocyclic compounds is thought to involve the inhibition of prostaglandin (B15479496) synthesis. mdpi.com
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal properties of cyanopyridine analogues have been a significant area of research.
Studies on 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles showed that certain derivatives possess significant activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus, with their efficacy compared to the standard drug ofloxacin. jocpr.com
A broader screening of 4,6-disubstituted-2-amino-3-cyanopyridines assessed their efficacy against a panel of bacteria and fungi. jchemrev.com These compounds were tested against Bacillus subtilis, Clostridium tetani, Streptococcus pneumonia (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). jchemrev.com Their antifungal potential was evaluated against Aspergillus fumigatus and Candida albicans. jchemrev.com The minimum inhibitory concentrations (MIC) were determined and compared to standard antibiotics like ampicillin (B1664943) and antifungals such as griseofulvin (B1672149) and nystatin. jchemrev.com
Table 2: Antimicrobial and Antifungal Screening of Cyanopyridine Analogues
| Compound Class | Organism Type | Tested Species | Observed Activity |
|---|---|---|---|
| 2-amino-4,6-diphenylpyridine-3-carbonitriles | Gram-negative Bacteria | E. coli | Significant |
| 2-amino-4,6-diphenylpyridine-3-carbonitriles | Gram-positive Bacteria | S. aureus | Good |
| 4,6-disubstituted-2-amino-3-cyanopyridines | Gram-positive Bacteria | B. subtilis, C. tetani, S. pneumonia | Screened |
| 4,6-disubstituted-2-amino-3-cyanopyridines | Gram-negative Bacteria | E. coli, S. typhi | Screened |
| 4,6-disubstituted-2-amino-3-cyanopyridines | Fungi | A. fumigatus, C. albicans | Screened |
Vasodilatory Properties and Ion Channel Modulation (e.g., ATP-sensitive Potassium Channels)
Certain cyanoguanidine derivatives containing a pyridin-3-yl moiety have been identified as potent ATP-sensitive potassium (KATP) channel openers. mdma.ch These channels play a crucial role in controlling smooth muscle relaxation and vascular tone.
One series of N-(substituted-pyridin-3-yl)-N'-cyanoguanidines was found to act as glyburide-reversible potassium channel openers, causing hyperpolarization of human bladder cells. mdma.ch These compounds were effective as full agonists in relaxing electrically stimulated pig bladder strips, an in vitro model relevant to smooth muscle relaxation. mdma.ch Further structure-activity relationship studies on related benzopyranyl cyanoguanidines confirmed that their anti-ischemic effects are mediated by the opening of KATP channels. nih.gov These findings highlight a distinct mechanism where specific cyanopyridine analogues modulate ion channels, leading to potent vasodilatory or muscle relaxant effects. mdma.chnih.gov
Antioxidant Capacity
The antioxidant potential of cyanopyridine derivatives has been evaluated through various assays. A study on a series of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives found that while the compounds were not effective radical scavengers in the DPPH assay, some derivatives did exhibit moderate metal chelating activity. nih.gov
Anticonvulsant Activity
The pyridine nucleus is a core structure in many compounds with activity in the central nervous system, and cyanopyridine derivatives have been explored for their anticonvulsant potential. researchgate.net Reviews on the topic confirm that cyanopyridine derivatives have demonstrated diverse pharmacological effects, including anticonvulsant activity.
Research on new substituted cyanopyridones showed promising anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. researchgate.net Computational docking studies suggested that these compounds have a better binding affinity for the GABA receptor compared to standard drugs, indicating a potential mechanism of action. researchgate.net Other studies on various pyridine derivatives have also shown anticonvulsant properties, often linked to their ability to interact with key receptors in the central nervous system, such as GABA receptors. mdma.ch For instance, N-(2,6-disubstitutedphenyl)-N'-3-pyridinyl ureas have been patented for their anticonvulsant activity.
Enzyme Inhibitory Assays (General)
Derivatives of this compound have been evaluated as inhibitors against a variety of enzyme targets, which often underlies their observed biological activities.
The anticancer effects of some cyanopyridine analogues are attributed to their ability to inhibit specific kinases. nih.gov For example, the cytotoxicity of certain 3-cyanopyridine derivatives in HepG2 cells has been linked to the inhibition of Pim-1 kinase. nih.gov Other kinase targets include the Epidermal Growth Factor Receptor (EGFR) and ErbB-2, which were inhibited by a series of 4-anilino-3-cyano-pyridine derivatives. In colorectal cancer cells, a 2-amino-3-cyanopyridine (B104079) compound was found to inhibit the phosphorylation of STAT3, a key signaling protein.
Beyond kinases, other enzyme targets have been identified. Molecular docking studies have suggested that cyanopyridine-based 1,3,4-oxadiazole derivatives have a high binding affinity for the active site of human topoisomerase-IIβ, pointing to a potential mechanism for their anticancer effects. nih.gov Furthermore, docking and molecular dynamics studies of 3-cyanopyridine-N-acylhydrazones indicated they are potential inhibitors of tubulin and the œstrogen receptor, which could explain their cytotoxicity against breast and ovarian cancer cell lines. google.com
Table 3: Enzyme Inhibition by this compound Analogues
| Compound Class | Enzyme Target | Associated Biological Activity |
|---|---|---|
| 3-Cyanopyridine derivatives | Pim-1 kinase | Anticancer (Hepatocellular Carcinoma) |
| 4-Anilino-3-cyanopyridine derivatives | EGFR, ErbB-2 kinases | Anticancer |
| 2-Amino-3-cyanopyridine | STAT3 (phosphorylation) | Anticancer (Colorectal) |
| Cyanopyridine-based 1,3,4-oxadiazoles | Topoisomerase-IIβ | Anticancer |
| 3-Cyanopyridine-N-acylhydrazones | Tubulin, Œstrogen Receptor | Anticancer (Breast, Ovarian) |
In Vivo Preclinical Investigations
In vivo studies on cyanopyridine analogues have primarily centered on evaluating their anticancer efficacy and biodistribution. One study involved the radiolabeling of a cyanopyridine derivative, compound 4b , with Iodine-131 to investigate its distribution in the body. nih.gov This research is crucial for understanding the pharmacokinetic profile of these compounds and their potential to accumulate in tumor tissues. nih.gov While detailed results from in vivo efficacy models for this specific analogue are not extensively reported, such biodistribution studies are a critical step in preclinical development, providing foundational data for subsequent therapeutic trials in animal models of cancer. nih.gov
Another study on a novel camptothecin (B557342) analogue, 12e , which features a heterocyclic ring system, demonstrated significant antitumor efficacy in vivo with lower toxicity compared to the parent compound, FL118. mdpi.com This highlights the potential for modifying core structures to enhance therapeutic windows.
Mechanisms of Action Elucidation
The anticancer effects of cyanopyridine analogues are attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Mechanistic studies have focused on identifying their molecular targets and the subsequent disruption of signaling pathways.
Research has identified several key intracellular targets for various cyanopyridine derivatives, underpinning their anticancer activity. These targets are often critical for cell proliferation, survival, and angiogenesis.
Pim-1 Kinase: A number of 3-cyanopyridine-based compounds have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, including prostate, breast, and colon cancer. nih.govacs.orgresearchgate.net Inhibition of Pim-1 can lead to cell cycle arrest and increased apoptosis. nih.gov For instance, compounds 4b and 4c demonstrated potent inhibitory activity against Pim-1 kinase, with IC50 values in the sub-micromolar range. acs.org
Survivin: Certain lipophilic cyanopyridine derivatives have been shown to inhibit survivin, a protein that is highly expressed in most human tumors and plays a crucial role in inhibiting apoptosis and regulating cell division. nih.govacs.orgnih.gov Compounds 5c and 5e were found to reduce survivin expression in a concentration-dependent manner, leading to the induction of apoptosis. nih.gov
Tubulin Polymerization: The disruption of microtubule dynamics is a well-established anticancer strategy. At least one cyanopyridine derivative has been reported to inhibit β-tubulin polymerization, which is essential for mitotic spindle formation and cell division. nih.govacs.orgnih.gov Docking studies have suggested that compounds 2d , 3d , and 4d are potential inhibitors of tubulin. nih.gov
VEGFR-2 and HER-2: Some cyanopyridine derivatives have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Both receptors are key drivers of angiogenesis and tumor progression. A 3-cyanopyridine derivative, III , showed potent cell growth inhibitory effects against several cancer cell lines. nih.gov
Topoisomerase-IIβ: Molecular docking studies of cyanopyridine-based 1,3,4-oxadiazole derivatives have suggested that they exhibit excellent binding affinity within the active site of human topoisomerase-IIβ, a key enzyme involved in DNA replication and repair. nih.gov
IRAK4: Substituted pyridine cores have been identified as key scaffolds in the development of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of inflammatory signaling pathways that can contribute to cancer development. nih.gov
Cysteine Residues in Proteins: The 2-cyanopyridine (B140075) moiety has been shown to react with cysteine residues in proteins, such as glutathione, which could have implications for its biological activity and potential off-target effects. rsc.org
The following table summarizes the identified cellular targets of various this compound analogues:
| Compound/Analogue Class | Cellular Target | Reported Activity | Reference |
| 3-Cyanopyridine Derivatives | Pim-1 Kinase | Inhibition, leading to cell cycle arrest and apoptosis. | nih.govacs.orgresearchgate.net |
| Lipophilic Cyanopyridines | Survivin | Inhibition of expression, leading to apoptosis. | nih.govacs.orgnih.gov |
| Cyanopyridine Derivative F | β-Tubulin | Inhibition of polymerization. | nih.govacs.org |
| Cyanopyridine Derivatives | VEGFR-2 / HER-2 | Dual inhibition. | nih.gov |
| Cyanopyridine-1,3,4-oxadiazoles | Topoisomerase-IIβ | Potential inhibition based on docking studies. | nih.gov |
| Substituted Pyridines | IRAK4 | Potent inhibition. | nih.gov |
| 2-Cyanopyridines | Cysteine Residues | Covalent modification. | rsc.org |
| Camptothecin Analogue 12e | Anti-apoptotic genes | Blocks transcription of survivin, Mcl-1, Bcl-2, and XIAP. | mdpi.com |
The interaction of cyanopyridine analogues with their molecular targets leads to the perturbation of critical signaling pathways that regulate cell fate.
Apoptosis Induction: A common mechanistic theme for the anticancer activity of cyanopyridine derivatives is the induction of programmed cell death, or apoptosis. By inhibiting pro-survival proteins like Pim-1 and survivin, these compounds trigger the apoptotic cascade. nih.govnih.gov For example, compounds 5c and 5e were shown to cause a notable increase in both early and late apoptotic cells. nih.gov The camptothecin analogue 12e was also found to induce apoptosis by blocking the transcription of several anti-apoptotic genes, including survivin, Mcl-1, Bcl-2, and XIAP. mdpi.com
Cell Cycle Arrest: Several cyanopyridine analogues have been demonstrated to halt the progression of the cell cycle, a key process in cell proliferation. nih.gov The inhibition of Pim-1 kinase by these compounds can contribute to cell cycle arrest. nih.gov Specifically, compounds 5c and 5e were found to induce cell cycle arrest at the G2/M phase, which is consistent with the disruption of mitotic processes. nih.gov Similarly, the camptothecin analogue 12e also induced cell cycle arrest. mdpi.com
The following table provides a summary of the signaling pathway perturbations observed for analogues of this compound:
| Compound/Analogue Class | Signaling Pathway | Effect | Reference |
| Cyanopyridine Derivatives | Apoptosis | Induction via inhibition of pro-survival proteins. | nih.govmdpi.comnih.gov |
| Cyanopyridine Derivatives | Cell Cycle | Arrest at the G2/M phase. | nih.govmdpi.comnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophores and Structural Motifs in N'-Cyanopyridine-3-carboximidamide Derivatives
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Research on cyanopyridine derivatives has identified several key pharmacophoric features and structural motifs crucial for their efficacy.
The cyanopyridine nucleus itself is a vital scaffold, with the pyridine (B92270) ring acting as a versatile framework found in numerous FDA-approved drugs. mdpi.com Its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com The 3-cyano group (a nitrile group at the 3-position) is frequently highlighted as a key interaction point, often forming vital polar hydrogen bonds within the active sites of target enzymes or receptors. nih.govnih.gov
In compounds based on the related imidazo[1,2-a]pyridine-3-carboxamide (IPC) core, which show promise as antimycobacterial agents, the entire IPC scaffold is considered the primary pharmacophore. openpharmaceuticalsciencesjournal.com For a series of nematicidal imidazopyridine analogs, pharmacophore modeling identified hydrogen bond acceptors, hydrogen bond donors, and aromatic features as critical for activity. pharmacophorejournal.com
Furthermore, combining the 3-cyanopyridine (B1664610) scaffold with other motifs has proven to be a successful strategy. The N-acylhydrazone (NAH) motif , known for its versatility and straightforward synthesis, has been incorporated into 3-cyanopyridine derivatives to create potent anticancer agents. researchgate.netnih.gov This highlights the modular nature of drug design, where combining known bioactive scaffolds can lead to compounds with enhanced or novel activities. researchgate.netnih.gov
Influence of Substituent Nature and Position on Biological Activity
The type and placement of substituents on the core pharmacophore can dramatically alter a compound's biological activity by modifying its steric, electronic, and hydrophobic properties.
Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) is a critical determinant of activity.
In a study of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, which are structurally related to the core compound, researchers found that only derivatives bearing an electron-withdrawing cyano (-CN) group at position 2 of an attached phenyl ring exhibited the desired inhibitory activity against the FOXM1 protein. mdpi.com Derivatives with other electron-withdrawing groups like -NO₂ and -CF₃, or an electron-donating -CH₃ group, were inactive. mdpi.com
Conversely, a review of various pyridine derivatives found that the presence of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) often enhanced antiproliferative activity. mdpi.com This suggests that the optimal electronic properties are highly dependent on the specific biological target and the core scaffold.
Positional Effects: The position of a substituent (ortho, meta, or para on an attached ring) significantly influences its interaction with the target protein.
In one study, substituting a methyl (-CH₃) or nitro (-NO₂) group at the para position of a phenyl ring improved antiproliferative activity, whereas placing the -CH₃ group at the ortho or meta position decreased activity. mdpi.com
A study on cyanopyridine-based oxadiazole derivatives found that a nitro group positioned at the meta position of a phenyl ring led to high cytotoxic activity against the MCF-7 cancer cell line. openpharmaceuticalsciencesjournal.com
Halogen Substitution: Halogens are frequently used in medicinal chemistry to modulate activity.
In a series of 2-amino cyanopyridines, the introduction of a 2,4-dichloro substitution on a phenyl ring resulted in a derivative with the highest cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov
However, a broader analysis of pyridine derivatives suggested that halogen atoms or other bulky groups could sometimes lead to lower antiproliferative activity, indicating that steric hindrance can be a negative factor. mdpi.com
The following table summarizes SAR findings for selected cyanopyridine derivatives against various cancer cell lines, illustrating the impact of different substituents.
Data sourced from multiple studies to illustrate substituent effects. nih.govnih.govmdpi.com
Stereochemical Aspects and Conformational Analysis in SAR
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on biological activity. Since drug-target interactions are highly specific, different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potencies and effects.
The parent compound, this compound, is achiral. Chirality would be introduced into its derivatives through the addition of substituents that create a stereocenter. While specific stereochemical or conformational analyses for derivatives of this compound were not prominent in the reviewed literature, the principle remains a cornerstone of drug design.
For example, a study on the isomers of 3-Br-acivicin, a compound investigated for antimalarial activity, demonstrated the critical role of stereochemistry. mdpi.com Only the natural (5S, αS) isomers showed significant potency, while the other stereoisomers were inactive. mdpi.com This was attributed to the precise spatial orientation required for recognition by cellular transporters and for interaction with the target enzyme, PfGAPDH. mdpi.com This illustrates that if chiral centers were introduced into this compound analogues, a thorough investigation of each stereoisomer would be essential, as biological activity would likely reside in only one specific configuration.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By representing structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized analogues, thereby saving time and resources in the drug discovery process. nih.govrutgers.edu
While specific QSAR models for this compound were not found, numerous studies have been performed on closely related analogues, such as aminopyridine carboxamides and imidazopyridine derivatives. openpharmaceuticalsciencesjournal.comnih.gov These studies typically employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric, electrostatic, and hydrophobic fields of a set of aligned molecules to generate a predictive model. mdpi.comnih.gov
The validity of a QSAR model is assessed through rigorous statistical validation. Key parameters include:
q² (or r²cv): The cross-validated correlation coefficient. A q² > 0.5 is generally considered indicative of a model with good predictive ability. nih.gov
r²: The non-cross-validated correlation coefficient, which indicates the goodness of fit of the model to the training data. nih.gov
r²pred (or R²ext): The predictive correlation coefficient for an external test set of compounds not used in model generation. This is a crucial test of the model's real-world predictive power. nih.gov
The following table presents statistical data from 3D-QSAR studies on related carboxamide structures, demonstrating the development of robust and predictive models.
Data sourced from QSAR studies on structurally related carboxamides. pharmacophorejournal.comnih.govnih.gov
These models provide contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) would increase or decrease biological activity, offering clear guidance for the design of novel, more potent analogues of this compound. nih.govnih.gov
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N'-Cyanopyridine-3-carboximidamide and its derivatives, docking studies have been pivotal in identifying potential biological targets and elucidating the molecular basis of their activity.
Research into a series of novel 3-cyanopyridine (B1664610) derivatives has demonstrated their potential as anticancer agents. mdpi.com Molecular docking studies on these compounds have often been directed towards key proteins involved in cancer progression. For instance, investigations into cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives have shown excellent binding affinity within the active site of human topoisomerase-IIβ, with binding energies ranging from -7.33 to -8.28 kcal/mol. nih.gov This suggests a potential mechanism for their cytotoxic activities. nih.gov
Similarly, docking studies have been employed to evaluate the interaction of cyanopyridine derivatives with other cancer-related targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). mdpi.com The 3-cyano group is often highlighted as a key feature for binding, potentially forming crucial hydrogen bond interactions within the active site of these kinases. mdpi.com In studies of other cyanopyridine derivatives, significant inhibitory effects against various cancer cell lines have been correlated with their binding modes in the ATP-binding site of protein kinases. nih.gov
While specific docking data for this compound against a wide array of targets is not extensively documented in publicly available literature, the consistent findings for its close analogs strongly suggest its potential to interact with various protein kinases and other enzymes implicated in disease. The data from related compounds provides a strong rationale for its further investigation as a ligand for various therapeutic targets.
Table 1: Representative Molecular Docking Data for Cyanopyridine Derivatives
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |
| Cyanopyridine-based 1,3,4-oxadiazoles nih.gov | Human Topoisomerase-IIβ nih.gov | -7.33 to -8.28 nih.gov | Not specified in abstract nih.gov |
| 2-Oxo-pyridine-3,5-dicarbonitriles mdpi.com | VEGFR-2, HER-2 mdpi.com | Not explicitly stated mdpi.com | 3-cyano group hydrogen bonding mdpi.com |
| Dipyrazole carboxamides nih.gov | M. tuberculosis InhA nih.gov | IC50 values of 5.08 ± 0.30 and 10.60 ± 0.56 µM nih.gov | Not specified in abstract nih.gov |
Note: This table presents data for derivatives of cyanopyridine to illustrate the potential interactions of the core structure.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability of a ligand-protein complex and can be used to refine binding affinity predictions. These simulations model the movement of atoms and molecules over time, offering a dynamic view of the interactions identified in static docking studies.
For derivatives of 3-cyanopyridine, MD simulations have been used to confirm the stability of the ligand-receptor complexes. mdpi.com For example, in studies of novel 3-cyanopyridines incorporating an N-acyl hydrazone motif, MD simulations revealed that certain derivatives are potential inhibitors of tubulin and the estrogen receptor, which could explain their high cytotoxicity against cancer cell lines.
MD simulations can also be used to study the conformational landscape of the target protein itself. In one study, a 100 ns MD simulation of a 3C-like protease complexed with an inhibitor was used to generate multiple protein conformations for subsequent virtual screening, thereby accounting for protein flexibility.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the relationship between a molecule's structure and its reactivity.
DFT calculations have been performed on various cyanopyridine derivatives to determine their molecular geometries, electronic properties, and chemical reactivity. nih.gov These studies often involve the use of functionals like B3LYP with a suitable basis set to compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov
In a study of cyanopyridine-based 1,3,4-oxadiazole derivatives, DFT calculations were instrumental in exploring their molecular geometry and electronic properties. nih.gov Such calculations can help in understanding how the electronic properties of the cyanopyridine core are modulated by different substituents, which in turn influences the molecule's biological activity. DFT can also be used to study the electronic structure of N-doped carbon shells, where pyridinic-N has been shown to enhance catalytic performance. researchgate.net
For this compound, DFT calculations would be invaluable in characterizing its electronic distribution, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding its intrinsic reactivity. This knowledge is fundamental for predicting its metabolic fate and for designing analogs with improved properties.
Table 2: Theoretical Parameters from DFT Studies on Related Heterocyclic Compounds
| Parameter | Significance | Typical Focus of Investigation |
| HOMO-LUMO Energy Gap nih.gov | Indicates chemical reactivity and kinetic stability. nih.gov | Correlation with biological activity. nih.gov |
| Molecular Geometry nih.gov | Determines the 3D shape and steric factors. nih.gov | Optimization of ligand fit in a binding site. nih.gov |
| Electrostatic Potential | Identifies electron-rich and electron-poor regions. | Prediction of intermolecular interactions. |
| Mulliken Atomic Charges | Provides the charge distribution over the atoms. | Understanding of charge-related interactions. |
Virtual Screening Approaches for Novel this compound Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Both ligand-based and structure-based virtual screening approaches have been successfully applied to identify novel inhibitors from various chemical classes, including those with pyridine (B92270) scaffolds. nih.govmdpi.com In a ligand-based approach, a known active molecule, which could be a derivative of this compound, is used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock a library of compounds and score their potential binding affinity. researchgate.net
For example, a hybrid virtual screening approach integrating both ligand- and structure-based methods was used to identify novel direct inhibitors of M. tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov This highlights the power of combining different computational strategies to refine the search for potent and selective inhibitors.
Given a known biological target for this compound, virtual screening could be a powerful tool to discover novel and potentially more potent inhibitors with the same core structure. This would involve screening large compound databases against the target's binding site and prioritizing hits for further experimental validation.
ADME/Tox Predictions (Computational) for Drug Candidate Profiling
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. In silico ADME/Tox prediction models are widely used to flag potential liabilities early in the development pipeline, thus reducing the likelihood of late-stage failures. researchgate.net
Various computational tools and web servers are available to predict a wide range of ADME/Tox parameters. These predictions are based on the chemical structure of the compound and employ quantitative structure-property relationship (QSPR) models. Key parameters often evaluated include solubility, gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and various toxicity endpoints such as mutagenicity and carcinogenicity.
For derivatives of pyridine and other heterocyclic compounds, in silico ADME/Tox profiling is a standard component of modern drug discovery research. mdpi.com For instance, studies on new functionalized isoxazoles included ADME-Tox analyses which suggested favorable druglike properties and potential as therapeutic agents. mdpi.com In another study, the toxicity of benzimidazole (B57391) derivatives was assessed using in silico methods, predicting their LD50 and potential as chemotherapeutic agents. researchgate.net
A comprehensive in silico ADME/Tox profile for this compound would be essential for its development as a drug candidate. This would involve predicting its oral bioavailability, metabolic stability, potential for drug-drug interactions, and any potential toxicities.
Table 3: Common In Silico ADME/Tox Parameters and Their Significance
| Parameter | Significance in Drug Development |
| Absorption | |
| Gastrointestinal (GI) Absorption | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can reach the central nervous system. |
| Distribution | |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for action. |
| Volume of Distribution (VDss) | Indicates the extent of drug distribution in body tissues. |
| Metabolism | |
| Cytochrome P450 (CYP) Inhibition | Predicts the potential for drug-drug interactions. |
| Excretion | |
| Renal Clearance | Predicts the rate of elimination by the kidneys. |
| Toxicity | |
| Ames Mutagenicity | Assesses the potential to cause genetic mutations. |
| Carcinogenicity | Predicts the potential to cause cancer. |
| hERG Inhibition | Indicates the risk of cardiotoxicity. |
Analytical and Spectroscopic Characterization Methodologies in N Cyanopyridine 3 Carboximidamide Research
Vibrational Spectroscopy Techniques (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in identifying the characteristic functional groups within the N'-Cyanopyridine-3-carboximidamide molecule.
Infrared (IR) Spectroscopy: IR spectra of pyridine (B92270) derivatives reveal key vibrational frequencies. For instance, in related cyanopyridine compounds, characteristic absorption bands are observed for the C≡N (cyano) group, typically in the range of 2204-2220 cm⁻¹. nih.gov The C=N (imine) bonds of the carboximidamide moiety also present distinct peaks, often seen between 1527 and 1596 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed around 3011-3134 cm⁻¹. nih.gov The presence of a pyridine ring is further confirmed by its characteristic ring stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. While specific Raman data for this compound is not extensively detailed in the provided results, analysis of the related 3-cyanopyridine (B1664610) shows characteristic Raman shifts that can be used for identification. chemicalbook.com
A representative table of expected IR absorption bands for this compound based on analogous structures is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C≡N (Cyano) | ~2200 - 2230 | nih.gov |
| C=N (Imine) | ~1520 - 1600 | nih.gov |
| Aromatic C-H | ~3000 - 3150 | nih.gov |
| Pyridine Ring Vibrations | ~1400 - 1600 | academie-sciences.fr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine ring. Based on data for 3-cyanopyridine, the aromatic protons are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. chemicalbook.comspectrabase.com The chemical shifts are influenced by the positions of the substituents on the pyridine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-cyanopyridine, the carbon of the cyano group (C≡N) shows a characteristic signal. chemicalbook.comresearchgate.net The carbons of the pyridine ring will also have distinct chemical shifts. chemicalbook.comresearchgate.net In derivatives, the carbon of the carboximidamide group would also be identifiable.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt These experiments reveal correlations between coupled protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively), allowing for a complete and accurate structural assignment. ipb.pt
Below is a table summarizing typical NMR data for related pyridine structures.
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Reference |
| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | chemicalbook.comspectrabase.com |
| ¹³C | Pyridine Ring Carbons | 120 - 155 | chemicalbook.comresearchgate.net |
| ¹³C | Cyano Carbon (C≡N) | ~117 | chemicalbook.comresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The nominal mass of this compound (C₇H₆N₄) is approximately 146.15 g/mol . chemicalbook.com
In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight. For instance, in the analysis of related cyanopyridine derivatives, the molecular ion peak is clearly identified. academie-sciences.fr The fragmentation pattern, resulting from the cleavage of the molecule within the mass spectrometer, provides valuable structural information. Common fragmentation pathways for pyridine derivatives often involve the loss of the cyano group or cleavage of the carboximidamide side chain. The study of in-source fragmentation can also provide insights into the molecule's stability. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
While the specific crystal structure of this compound is not detailed in the provided results, studies on related N-(pyridine-2-carbonyl)pyridine-2-carboxamides and other pyridine derivatives demonstrate the power of this technique. nih.govnih.gov For example, X-ray analysis reveals details about molecular planarity, dihedral angles between rings, and intermolecular interactions such as hydrogen bonding, which dictates the crystal packing. nih.govnih.govresearchgate.net Such studies have shown that pyridine carboximidamide derivatives can form extensive hydrogen-bonding networks in the solid state. nih.govresearchgate.net
A hypothetical table of crystallographic data for this compound based on similar structures is provided below.
| Parameter | Expected Value | Reference |
| Crystal System | Monoclinic or Orthorhombic | nih.govmdpi.comnih.gov |
| Space Group | e.g., P2₁/c, C2/c | nih.gov |
| Unit Cell Dimensions | Dependent on crystal packing | capes.gov.br |
| Intermolecular Interactions | Hydrogen bonding (N-H···N) | nih.govresearchgate.net |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative analysis and purification of pyridine derivatives. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and water. researchgate.net Detection is commonly performed using a diode-array detector (DAD). researchgate.net This method allows for the simultaneous determination of related compounds and impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For pyridine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase with an appropriate solvent system as the mobile phase. nih.gov
Elemental Analysis (EA) for Composition Verification
Elemental analysis (EA) is a fundamental technique used to determine the elemental composition of a compound, providing experimental percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimental values are then compared to the theoretically calculated percentages for the proposed molecular formula of this compound (C₇H₆N₄). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition. For example, in the synthesis of related cyanopyridine derivatives, elemental analysis is routinely used to confirm the successful synthesis of the target compounds. nih.govacademie-sciences.fr
| Element | Theoretical % |
| Carbon (C) | 57.53 |
| Hydrogen (H) | 4.14 |
| Nitrogen (N) | 38.33 |
Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, ICP-MS)
In addition to the core techniques, other advanced spectroscopic methods can provide further characterization of this compound and its potential applications.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine-containing compounds typically exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and the substituents on the pyridine ring. rsc.org
Fluorescence Spectroscopy: Some pyridine derivatives exhibit fluorescence, and their emission properties can be studied using fluorescence spectroscopy. researchgate.net The fluorescence quantum yield and lifetime can provide insights into the excited state dynamics of the molecule.
Patent Landscape and Industrial Research Implications
Patented Synthetic Processes for N'-Cyanopyridine-3-carboximidamide and Related Compounds
The synthesis of this compound and its chemical relatives is a subject of significant interest within the chemical patent literature. While direct patents for the synthesis of this specific molecule are not abundantly found, the patent landscape for its precursors and analogous structures provides a clear roadmap for its potential production.
A foundational patent in this area, though dated, describes a general process for producing cyanopyridine carboxamides. This early work laid the groundwork for the synthesis of pyridine (B92270) derivatives where a cyano group and a carboxamide group are substituted on the pyridine ring. wikipedia.org The process involved converting dialkylpyridines into cyanopyridine carboxamides in a single step by reacting them with ammonia (B1221849) and an oxygen-containing gas over a catalyst. wikipedia.org
More recent and industrially relevant patents focus on the production of key intermediates, particularly 3-cyanopyridine (B1664610) (nicotinonitrile). This compound serves as a crucial starting material for this compound. Patented methods for 3-cyanopyridine production are well-established and include:
Ammoxidation of 3-methylpyridine (B133936) (3-picoline): This is a dominant industrial method where 3-methylpyridine, ammonia, and air are reacted over a catalyst to produce 3-cyanopyridine. google.com Patents in this domain focus on novel catalysts that improve the molar yield to over 90% and offer high stability for continuous, long-term use. google.com
From 2-methyleneglutaronitrile (B75433): A multi-step process that involves the reaction of 2-methyleneglutaronitrile with a halogen, followed by cyclization with a Lewis acid to form an intermediate that is then converted to 3-cyanopyridine. patentbusinesslawyer.comgoogle.com
Furthermore, patents for the synthesis of N-cyanoimidates, which share the N'-cyano-carboximidamide functional group, offer valuable insights into the potential synthetic routes for the title compound. One such patent details the preparation of N-cyanoimidates through the reaction of an imidate with a cyanogen (B1215507) halide in the presence of a base. google.com This suggests a plausible, and likely patentable, route to this compound could involve the reaction of 3-pyridinecarboximidamide with a cyanating agent like cyanogen bromide.
The table below summarizes some of the key patented synthetic approaches relevant to this compound and its precursors.
| Patent/Reference | Synthetic Method | Key Features |
| US2789980A | One-step conversion of dialkylpyridines to cyanopyridine carboxamides | Utilizes ammonia and an oxygen-containing gas over a catalyst. wikipedia.org |
| CN104961678A | Ammoxidation of 3-methylpyridine | Employs a novel catalyst to achieve a molar yield of over 90% for 3-cyanopyridine. google.com |
| US3644380A | Synthesis from 2-methyleneglutaronitrile | A multi-step process involving halogenation and cyclization with a Lewis acid. patentbusinesslawyer.comgoogle.com |
| US3225077A | Preparation of N-cyanoimidates | Reaction of an imidate with a cyanogen halide. google.com |
Therapeutic Patent Claims Involving this compound Derivatives
While specific therapeutic patent claims for this compound are not prominent, the broader class of pyridine carboxamide and cyanopyridine derivatives is extensively featured in pharmaceutical patents. These patents highlight the potential of this chemical scaffold in treating a range of diseases, particularly cancer.
A significant portion of recent drug approvals by the U.S. Food and Drug Administration (FDA) for anticancer agents includes compounds containing a pyridine ring. nih.gov In the last decade, 33% of all pyridine-containing drugs approved were for cancer treatment. nih.gov These drugs often target kinases, enzymes that play a crucial role in cell signaling pathways that, when dysregulated, can lead to cancer. nih.gov
Derivatives of 3-cyanopyridine have been specifically investigated for their anticancer properties. nih.gov Research has shown that these compounds can inhibit various biological targets, including Pim-1 kinase, survivin, and tubulin polymerization. nih.gov Patents in this area often claim large families of compounds with a common pyridine-based core, with variations in substituents to optimize potency and selectivity for specific biological targets.
For instance, a patent for carboxamide derivatives and their diastereomers in a stable crystalline form highlights their use as potent androgen receptor (AR) modulators for the treatment of AR-dependent cancers like prostate cancer. google.com Although not this compound itself, this demonstrates the therapeutic relevance of the carboxamide functional group attached to a heterocyclic ring system.
The following table provides examples of therapeutic areas where pyridine and cyanopyridine derivatives have been patented:
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class |
| Cancer | Kinase inhibition, Androgen Receptor Modulation | Pyridine-containing kinase inhibitors, Carboxamide derivatives google.comnih.gov |
| Inflammatory Diseases | Inhibition of inflammatory mediators | Cyanophenyl derivatives justia.com |
| Neurological Disorders | Modulation of neurotransmitter receptors | Pyridine-based CNS agents nih.gov |
| Infectious Diseases | Antimicrobial activity | Pyridine-containing antibiotics researchgate.net |
Strategies for Scale-Up and Industrial Production Feasibility
The industrial production feasibility of this compound is intrinsically linked to the efficient and scalable synthesis of its precursors, most notably 3-cyanopyridine. The well-established and patented ammoxidation of 3-methylpyridine provides a robust and cost-effective route to multi-ton quantities of this key intermediate. google.compharmtech.com
However, the subsequent conversion to this compound presents its own set of challenges for scale-up. If the synthesis involves the use of highly reactive and toxic reagents such as cyanogen halides, careful consideration of process safety and environmental impact is paramount. The industrial handling of cyanides is subject to stringent regulations due to their toxicity. wikipedia.org
Strategies for the large-scale synthesis of related compounds, such as the palladium-catalyzed cyanation of aryl bromides, offer valuable lessons. Research has shown that the order of reagent addition can have a significant impact on the reaction's performance and scalability, particularly in minimizing catalyst poisoning by the cyanide source. researchgate.net Developing a robust process would likely involve:
Process Optimization: Thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and minimize byproduct formation.
Safety Engineering: Implementation of contained reaction systems and scrubbing protocols to handle any toxic gases or byproducts. The elimination of cyanide gas from industrial waste streams can be achieved through methods like adsorption on impregnated activated carbon. nih.gov
Continuous Flow Chemistry: This modern manufacturing approach can offer advantages in terms of safety, efficiency, and scalability, especially when dealing with hazardous reagents.
Future Research Directions and Emerging Trends in N Cyanopyridine 3 Carboximidamide Chemistry
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of more effective, selective, and safer therapeutic agents. Within this dynamic field, N'-Cyanopyridine-3-carboximidamide and its derivatives represent a promising scaffold for drug discovery. This article explores the future research directions and emerging trends that are shaping the development of this important chemical entity.
Q & A
Basic: How can researchers optimize synthetic routes for N'-Cyanopyridine-3-carboximidamide while minimizing side reactions?
Answer:
- Reaction Monitoring: Use HPLC or LC-MS to track intermediates and byproducts in real time. Adjust reaction parameters (e.g., temperature, stoichiometry) iteratively based on kinetic data .
- Byproduct Identification: Employ tandem mass spectrometry (MS/MS) and NMR (e.g., , , ) to characterize side products. Compare spectral data with computational predictions (e.g., DFT for tautomer stability) .
- Key Reference: Follow protocols for analogous pyridinecarboximidamides, such as N'-Hydroxy-4-methylpyridine-3-carboximidamide, where solvent polarity and pH adjustments reduced hydrolysis by 20% .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- Primary Methods:
- Validation: Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion matching (<2 ppm error) and X-ray crystallography (if crystalline) for absolute configuration .
Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?
Answer:
- Contradiction Analysis:
- Replicate Conditions: Ensure identical solvent purity (e.g., HPLC-grade vs. technical-grade DMSO), temperature (±0.1°C), and agitation methods .
- QC Metrics: Apply Westgard rules to solubility assays; discard outliers exceeding 3σ from the mean .
- Mechanistic Insight: Use COSMO-RS simulations to predict solvent-solute interactions and identify solvent impurities (e.g., water content in DMSO) as confounding factors .
- Case Study: Similar discrepancies in nicotinamide solubility were traced to residual acetic acid in solvent batches .
Advanced: What computational strategies predict the biological activity of this compound derivatives?
Answer:
- Hybrid QSAR/QMMM Workflow:
- Descriptor Selection: Calculate electronic parameters (e.g., HOMO/LUMO, Mulliken charges) for the cyanopyridine core using Gaussian09 .
- Docking Validation: Perform ensemble docking (AutoDock Vina) against target proteins (e.g., kinases) with flexible side-chain sampling .
- Experimental Calibration: Validate predictions using in vitro assays (e.g., IC measurements) and refine models via Bayesian optimization .
- Limitation: Address false positives from tautomer neglect by incorporating protonation states in docking simulations .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Protocol Design:
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life at 25°C; validate with real-time studies for ≥12 months .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Root-Cause Analysis:
- Case Study: Cyclophosphamide batch inconsistencies were resolved by standardizing anhydrous solvent drying protocols .
Basic: How to validate the selectivity of this compound in enzyme inhibition assays?
Answer:
- Methodology:
- Data Quality: Report Z’-factor (>0.5) and signal-to-noise ratios (>10:1) to ensure assay robustness .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound?
Answer:
- Critical Evaluation:
- Cell Line Authentication: Verify STR profiles to exclude cross-contamination (e.g., HeLa vs. HEK293) .
- Dosage Normalization: Adjust for differences in cell confluency (e.g., 70% vs. 90%) and serum content (e.g., 5% vs. 10% FBS) .
- Meta-Analysis: Pool data using random-effects models (e.g., RevMan) to quantify heterogeneity (I) and identify confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
